molecular formula C26H28N4O3S3 B2773391 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 486453-13-8

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2773391
CAS No.: 486453-13-8
M. Wt: 540.72
InChI Key: XTNPTCYECQYVTN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H28N4O3S3 and its molecular weight is 540.72. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research on chemical compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide focuses on synthesizing and studying the properties of such compounds. For example, Krauze et al. (2007) reported the synthesis of alternative products, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, through a cyclocondensation process involving compounds like benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide (Krauze, Vilums, Sīle, & Duburs, 2007). These research efforts contribute to the broader understanding of the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals.

Pharmacological Potentials

Compounds structurally related to this compound have been studied for their pharmacological properties. For instance, Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent inhibitors of vascular endothelial growth factor receptor-2, demonstrating potential in cancer therapy (Borzilleri et al., 2006). This research highlights the significance of such compounds in developing new therapeutic agents.

Biological Activities and Applications

Further, compounds with a similar structure have shown various biological activities. Patel and Patel (2015) synthesized N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antibacterial and antifungal properties (Patel & Patel, 2015). Such studies are crucial in exploring new compounds for antimicrobial applications.

Structural Analysis and Molecular Interactions

Investigations into the structural and molecular aspects of these compounds also form a significant part of the research. Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives and examined their gelation behavior, focusing on the role of methyl functionality and S⋯O interactions (Yadav & Ballabh, 2020). This type of research contributes to the understanding of how these compounds interact at the molecular level and their potential applications in material science.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S3/c1-4-30(5-2)36(32,33)18-12-10-17(11-13-18)24(31)28-26-23(19-14-15-29(3)16-22(19)35-26)25-27-20-8-6-7-9-21(20)34-25/h6-13H,4-5,14-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNPTCYECQYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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